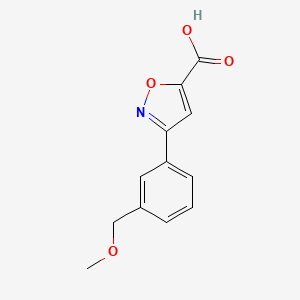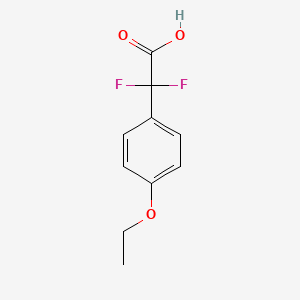
Pent-4-yn-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-4-yn-2-ylbenzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring attached to a pent-4-yn-2-yl group, which includes a triple bond between the fourth and fifth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pent-4-yn-2-ylbenzene can be synthesized through several methods, one of which involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with an appropriate alkyne in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pent-4-yn-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Hydrogenation of the triple bond can yield pent-4-en-2-ylbenzene or pent-4-ylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Pent-4-en-2-ylbenzene or pent-4-ylbenzene.
Substitution: Various halogenated benzene derivatives
Applications De Recherche Scientifique
Pent-4-yn-2-ylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of pent-4-yn-2-ylbenzene involves its interaction with various molecular targets. The triple bond in the pent-4-yn-2-yl group can participate in reactions that modify the compound’s structure and activity. Additionally, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of derivatives with different properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pent-4-yn-1-ylbenzene
- Pent-1-yn-1-ylbenzene
- 1-Methyl-4-prop-1-yn-1-ylbenzene
Uniqueness
Pent-4-yn-2-ylbenzene is unique due to the position of the triple bond and the specific substitution pattern on the benzene ring.
Propriétés
Formule moléculaire |
C11H12 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
pent-4-yn-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h1,4-6,8-10H,7H2,2H3 |
Clé InChI |
AUIWPPHOKHFQMB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



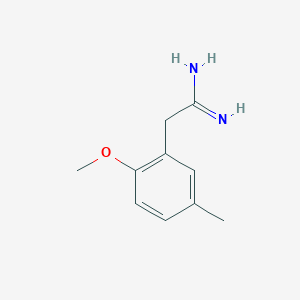
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
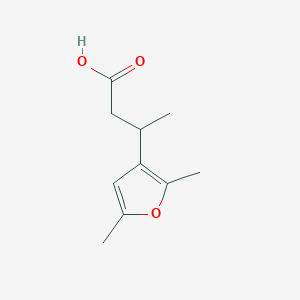
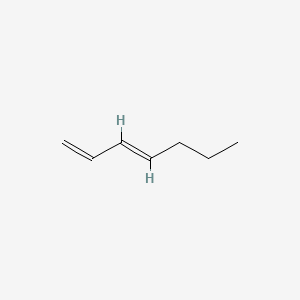
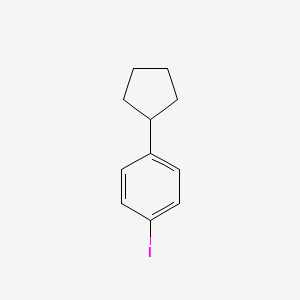
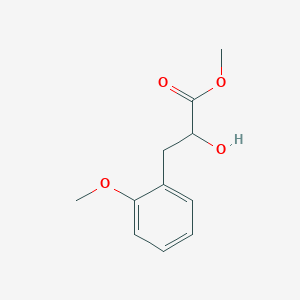
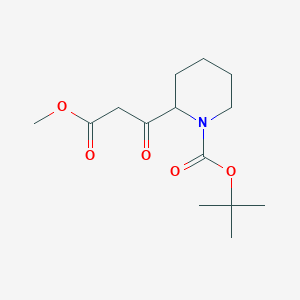
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
